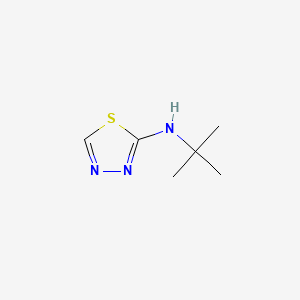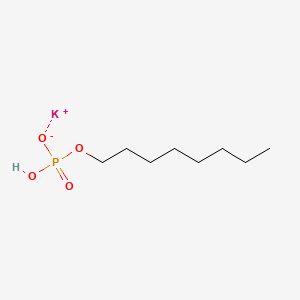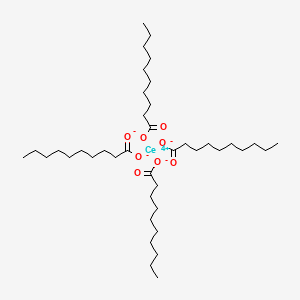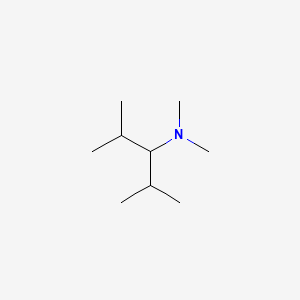
Isohexadecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from isohexadecyl alcohol and acrylic acid. This compound is part of the acrylate family, which is known for its diverse applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isohexadecyl acrylate can be synthesized through the esterification reaction between isohexadecyl alcohol and acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and improved efficiency. The reaction mixture is passed through a tubular reactor where isohexadecyl alcohol reacts with acrylic acid in the presence of a catalyst. The continuous removal of water and other by-products ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isohexadecyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can undergo free radical polymerization to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to isohexadecyl alcohol and acrylic acid.
Transesterification: this compound can react with other alcohols to form different acrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Isohexadecyl alcohol and acrylic acid
Transesterification: Various acrylate esters depending on the reacting alcohol
Applications De Recherche Scientifique
Isohexadecyl acrylate has a wide range of applications in scientific research and industry:
Biology: Employed in the development of biomaterials, including hydrogels and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Mécanisme D'action
The primary mechanism of action of isohexadecyl acrylate involves its ability to undergo polymerization. The vinyl group in the molecule is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in the production of various polymeric materials. The ester linkage in this compound also allows for interactions with other functional groups, making it a versatile compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
Isohexadecyl acrylate is similar to other acrylate esters such as:
- Hexadecyl acrylate
- Octyl acrylate
- Butyl acrylate
- Methyl acrylate
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain acrylates like butyl acrylate, this compound provides better hydrophobicity and flexibility in the resulting polymers. This makes it particularly useful in applications requiring water resistance and durability .
Propriétés
Numéro CAS |
93841-47-5 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
14-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-19(20)21-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3 |
Clé InChI |
BORYKGCSYGMNTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















